molecular formula C14H19NO7 B12003371 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine

Cat. No.: B12003371
M. Wt: 313.30 g/mol
InChI Key: FRTOTMQAWIIMKK-JVASRFHESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is a synthetic sugar analog with antiviral activity . It is a derivative of glucosamine, a naturally occurring amino sugar that plays a crucial role in the biosynthesis of glycosaminoglycans and glycoproteins. The compound has the molecular formula C14H19NO7 and a molecular weight of 313.30 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine typically involves the protection of the amino group of glucosamine with a carbobenzyloxy (Cbz) group. This can be achieved through the reaction of glucosamine with benzyl chloroformate in the presence of a base such as sodium bicarbonate. The reaction is usually carried out in an aqueous or organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The compound is often produced in batch reactors with precise control over reaction parameters such as temperature, pH, and reaction time .

Chemical Reactions Analysis

Types of Reactions

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-N-Carbobenzyloxy-2-deoxy-D-glucosamine involves its interaction with viral replication pathways. The compound inhibits the multiplication of certain viruses by interfering with the synthesis of viral RNA and proteins. It targets specific enzymes and molecular pathways involved in viral replication, thereby reducing the viral load and preventing the spread of infection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-N-Carbobenzyloxy-2-deoxy-D-glucosamine is unique due to its specific antiviral activity and its ability to inhibit viral replication. Its structural features, such as the carbobenzyloxy protective group, make it distinct from other glucosamine derivatives and contribute to its unique biological properties .

Properties

Molecular Formula

C14H19NO7

Molecular Weight

313.30 g/mol

IUPAC Name

benzyl N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]carbamate

InChI

InChI=1S/C14H19NO7/c16-6-9-11(17)12(18)10(13(19)22-9)15-14(20)21-7-8-4-2-1-3-5-8/h1-5,9-13,16-19H,6-7H2,(H,15,20)/t9-,10-,11-,12-,13?/m1/s1

InChI Key

FRTOTMQAWIIMKK-JVASRFHESA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H]2[C@H]([C@@H]([C@H](OC2O)CO)O)O

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2C(C(C(OC2O)CO)O)O

Origin of Product

United States

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